molecular formula C18H24ClF3N2 B13743818 Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride CAS No. 29465-18-7

Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride

Cat. No.: B13743818
CAS No.: 29465-18-7
M. Wt: 360.8 g/mol
InChI Key: HJUPHRYHGIRZSW-UHFFFAOYSA-N
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Description

Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride is a chemical compound with the molecular formula C18H24ClF3N2 and a molecular weight of 360.845 g/mol. This compound is known for its unique structure, which includes a trifluoromethyl group and a tetrahydrocarbazole moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride involves several steps. One common synthetic route includes the reaction of 5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole with a suitable alkylating agent to introduce the propyl group. This is followed by the quaternization of the resulting intermediate with dimethylamine to form the final product. The reaction conditions typically involve the use of organic solvents and may require specific temperature and pressure controls to optimize yield and purity.

Chemical Reactions Analysis

Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways involved in diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride can be compared with other similar compounds, such as:

    Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride: This compound has a similar structure but with an ethyl group instead of a propyl group, which may affect its chemical reactivity and biological activity.

    Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]methyl]azanium;chloride: The presence of a methyl group instead of a propyl group can lead to differences in its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

29465-18-7

Molecular Formula

C18H24ClF3N2

Molecular Weight

360.8 g/mol

IUPAC Name

dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride

InChI

InChI=1S/C18H23F3N2.ClH/c1-22(2)11-6-12-23-15-9-4-3-7-13(15)17-14(18(19,20)21)8-5-10-16(17)23;/h5,8,10H,3-4,6-7,9,11-12H2,1-2H3;1H

InChI Key

HJUPHRYHGIRZSW-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=C(CCCC2)C3=C(C=CC=C31)C(F)(F)F.[Cl-]

Origin of Product

United States

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